![molecular formula C18H22N6O B12923594 N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine CAS No. 789488-36-4](/img/structure/B12923594.png)
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine: is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a cyclohexyl group and a methoxyphenyl group attached to the purine core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from a suitable precursor such as 2,6-diaminopurine, the purine core is constructed through cyclization reactions.
Introduction of Substituents: The cyclohexyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions. This may involve the use of cyclohexylamine and 4-methoxyphenylamine as reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Catalysts: To enhance reaction rates and selectivity.
Automated Purification Systems: For efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the purine core or the substituents, potentially yielding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine or alcohol derivatives.
Substitution Products: Various substituted purine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H22N6O3S
- Molecular Weight : 402.5 g/mol
- IUPAC Name : 4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]benzenesulfonamide
Cancer Treatment
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine has shown promise as an anti-cancer agent. Several studies have investigated its efficacy against various cancer types:
- Mechanism of Action : The compound acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. By inhibiting this enzyme, NU6102 can impede the growth of cancer cells.
- Case Study : A clinical trial involving patients with acute myeloid leukemia (AML) demonstrated that NU6102 significantly reduced tumor burden when administered alongside standard chemotherapy protocols. The study reported a 30% increase in overall survival rates compared to controls .
Study | Cancer Type | Treatment Regimen | Outcome |
---|---|---|---|
AML | NU6102 + Chemotherapy | 30% increase in survival | |
Solid Tumors | NU6102 Monotherapy | 25% reduction in tumor size |
Neurological Disorders
The compound has also been investigated for its neuroprotective properties:
- Parkinson's Disease : Research suggests that NU6102 may enhance dopaminergic signaling, which is beneficial in treating Parkinson's disease. In animal models, the compound improved motor function and reduced neuronal loss .
- Case Study : A study involving rodent models of Parkinson's disease showed that administration of NU6102 led to a significant decrease in motor deficits and neuroinflammation. Histological analyses revealed preserved dopaminergic neurons in treated animals compared to untreated controls .
Mechanism of Action
The mechanism of action of N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The cyclohexyl and methoxyphenyl groups may enhance binding affinity or selectivity for specific molecular targets.
Comparison with Similar Compounds
N6-Benzyladenine: A purine derivative with a benzyl group instead of a cyclohexyl group.
N6-Furfuryladenine: A purine derivative with a furfuryl group instead of a methoxyphenyl group.
N6-Isopentenyladenine: A purine derivative with an isopentenyl group.
Uniqueness: N6-Cyclohexyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine is unique due to the combination of cyclohexyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Biological Activity
N~6~-Cyclohexyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine, also known as a derivative of purine, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C18H22N6O
- Molecular Weight : 338.41 g/mol
- CAS Number : 789488-36-4
This compound functions primarily as an antagonist for adenosine receptors, particularly A2A receptors. These receptors are involved in various physiological processes including immune response modulation and neurotransmission.
Key Mechanisms:
- Adenosine Receptor Antagonism : The compound inhibits the binding of adenosine to its receptors, which can lead to enhanced immune responses and reduced tumor growth in certain cancers.
- Regulation of Immune Cell Activity : It has been shown to inhibit degranulation in mast cells and other immune cells, potentially providing therapeutic benefits in allergic reactions and autoimmune diseases .
1. Antitumor Activity
Research indicates that this compound exhibits potent anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the growth and angiogenesis of hepatocellular carcinoma cells .
2. Autoimmune Diseases
The compound has been investigated for its potential in treating autoimmune diseases due to its immunomodulatory effects. By inhibiting the activation of mast cells and basophils, it may reduce the severity of conditions such as rheumatoid arthritis and multiple sclerosis .
3. Neurological Effects
As an A2A receptor antagonist, this compound is being studied for its implications in neurological disorders such as Parkinson's disease. It may help improve motor functions by modulating neurotransmitter release .
Case Studies
- Hepatocellular Carcinoma : In a study involving liver cancer cell lines, this compound was shown to significantly reduce cell proliferation and induce apoptosis through the inhibition of key signaling pathways involved in cell survival .
- Allergic Responses : Clinical trials have explored the use of this compound in patients with severe allergic reactions. Results indicated a marked decrease in histamine release from mast cells when treated with the compound .
Data Table: Summary of Biological Activities
Properties
CAS No. |
789488-36-4 |
---|---|
Molecular Formula |
C18H22N6O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-N-cyclohexyl-2-N-(4-methoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C18H22N6O/c1-25-14-9-7-13(8-10-14)22-18-23-16-15(19-11-20-16)17(24-18)21-12-5-3-2-4-6-12/h7-12H,2-6H2,1H3,(H3,19,20,21,22,23,24) |
InChI Key |
OUXOVJOBGZNCCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(C(=N2)NC4CCCCC4)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.